molecular formula C10H5Cl2NO2 B216878 N-(p-Azidobenzoyl)daunorubicin CAS No. 103597-53-1

N-(p-Azidobenzoyl)daunorubicin

Cat. No. B216878
CAS RN: 103597-53-1
M. Wt: 672.6 g/mol
InChI Key: DVFIKDMREBKLPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(p-Azidobenzoyl)daunorubicin, commonly referred to as AD-32, is a derivative of the anti-cancer drug daunorubicin. It is a photosensitive compound that can be activated by light to release reactive oxygen species, which can cause damage to cancer cells. AD-32 has shown promising results in preclinical studies as a potential treatment for various types of cancer.

Mechanism of Action

AD-32's mechanism of action involves the generation of reactive oxygen species upon exposure to light. These reactive oxygen species can cause damage to cancer cells, leading to cell death. AD-32 has also been shown to inhibit topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
AD-32 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to decrease the expression of proteins involved in cell cycle progression and increase the expression of proteins involved in DNA damage response.

Advantages and Limitations for Lab Experiments

AD-32's photosensitivity allows for targeted delivery of the compound to cancer cells using light. This can minimize damage to healthy cells and tissues. However, the use of light to activate AD-32 can also be a limitation, as it may not be feasible in certain types of cancer or in certain parts of the body.

Future Directions

Future research on AD-32 could focus on optimizing its delivery to cancer cells, improving its efficacy, and exploring its potential in combination with other cancer treatments. Additionally, further studies are needed to determine the safety and feasibility of using light to activate AD-32 in clinical settings.

Synthesis Methods

AD-32 can be synthesized by reacting daunorubicin with p-azidobenzoyl chloride in the presence of a base. The reaction yields a mixture of AD-32 and its isomer, which can be separated by chromatography.

Scientific Research Applications

AD-32 has been studied extensively for its potential as a cancer treatment. In vitro studies have shown that AD-32 is effective against a variety of cancer cell lines, including breast, lung, and prostate cancer. AD-32 has also been shown to be effective in vivo in mouse models of breast cancer and melanoma.

properties

CAS RN

103597-53-1

Product Name

N-(p-Azidobenzoyl)daunorubicin

Molecular Formula

C10H5Cl2NO2

Molecular Weight

672.6 g/mol

IUPAC Name

N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-4-azidobenzamide

InChI

InChI=1S/C34H32N4O11/c1-14-28(40)20(36-33(45)16-7-9-17(10-8-16)37-38-35)11-23(48-14)49-22-13-34(46,15(2)39)12-19-25(22)32(44)27-26(30(19)42)29(41)18-5-4-6-21(47-3)24(18)31(27)43/h4-10,14,20,22-23,28,40,42,44,46H,11-13H2,1-3H3,(H,36,45)

InChI Key

DVFIKDMREBKLPZ-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O

synonyms

N-(p-azidobenzoyl)daunorubicin
NSC 372108
NSC-372108

Origin of Product

United States

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